The Chromane Scaffold: A Privileged Framework for Next-Generation Therapeutics
The Chromane Scaffold: A Privileged Framework for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within the vast landscape of heterocyclic compounds, the chromane scaffold has emerged as a "privileged structure," a testament to its recurring presence in a multitude of biologically active molecules.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a dihydropyran ring, provides a versatile template for the design and synthesis of compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the significant potential of chromane derivatives in various therapeutic areas, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy.
The Versatility of the Chromane Core: A Gateway to Diverse Pharmacological Applications
The inherent structural features of the chromane ring system, including its aromatic and heterocyclic components, allow for extensive chemical modifications at various positions. This adaptability is the cornerstone of its diverse pharmacological profile, which encompasses anticancer, anti-inflammatory, neuroprotective, and antioxidant activities.[1] The strategic placement of different functional groups on the chromane nucleus allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its interaction with biological targets and its overall therapeutic effect.
Anticancer Potential of Chromane Derivatives: Targeting the Hallmarks of Malignancy
Chromane derivatives have demonstrated significant promise as anticancer agents by targeting key molecular machinery and signaling pathways that are dysregulated in cancer.[3] Their multifaceted mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and disruption of crucial cellular processes.
Mechanisms of Anticancer Activity
The anticancer effects of chromane derivatives are often attributed to their ability to interact with and modulate the function of critical cellular targets:
-
Enzyme Inhibition: A primary mechanism of action for many chromane-based anticancer agents is the inhibition of enzymes that are vital for cancer cell survival and proliferation.
-
Kinases: Protein kinases are key regulators of cellular signaling pathways, and their aberrant activity is a common feature of many cancers. Certain chromane derivatives have been identified as potent inhibitors of various kinases, thereby disrupting downstream signaling cascades that promote tumor growth.[4]
-
Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Chromane derivatives have been shown to inhibit topoisomerase activity, leading to DNA damage and the induction of apoptosis in cancer cells.
-
Tubulin: The polymerization of tubulin to form microtubules is a critical process for cell division. Some chromane derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and triggering apoptosis.[5]
-
Structure-Activity Relationship (SAR) in Anticancer Chromanes
The anticancer potency of chromane derivatives is profoundly influenced by the nature and position of substituents on the chromane scaffold. For instance, in a series of Schiff base derivatives of chromane, the presence and position of electron-withdrawing or electron-donating groups on the appended aromatic rings were found to be critical for their cytotoxic activity against the MCF-7 breast cancer cell line.[2] Specifically, compound 6i from the study demonstrated a promising growth inhibition of 50% (GI50) at a concentration of 34.7 µM.[2]
| Compound ID | R | R1 | R2 | GI50 (µM) against MCF-7 |
| 6a | H | H | H | >100 |
| 6b | H | 4-Cl | H | 50.1 |
| 6i | H | 2-Cl | 4-NO2 | 34.7 |
| 6l | H | 2-OH | 5-Br | 44.6 |
Table 1: Anticancer activity of selected chromane derivatives against the MCF-7 human breast cancer cell line. Data sourced from Rawat et al. (2016).[2]
This data underscores the importance of systematic structural modifications in optimizing the anticancer efficacy of chromane derivatives.
Experimental Protocol: Evaluating Antiproliferative Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the chromane derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration.[6]
Experimental Workflow for MTT Assay
Caption: Workflow for determining the antiproliferative activity of chromane derivatives using the MTT assay.
Anti-inflammatory Properties of Chromane Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributing factor to a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Chromane derivatives have emerged as promising anti-inflammatory agents due to their ability to modulate key signaling pathways involved in the inflammatory response.[1]
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the expression of pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Several chromane derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] For example, certain chroman-2-carboxylic acid N-(substituted)phenylamides have demonstrated potent inhibition of NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells, with the most active compound exhibiting an IC50 of 18.2 µM.[1]
NF-κB Signaling Pathway and Inhibition by Chromane Derivatives
Caption: Simplified diagram of the NF-κB signaling pathway and points of inhibition by chromane derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation
The inhibition of protein denaturation is a well-established method for screening the anti-inflammatory activity of compounds.[8]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of the chromane derivative solution at various concentrations (e.g., 100-500 µg/mL) and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 57°C for 3 minutes.
-
Cooling: Cool the mixture under running tap water.
-
Turbidity Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.
-
Control and Standard: Use a control solution without the compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) for comparison.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Neuroprotective Effects of Chromane Derivatives: A Beacon of Hope for Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[9] Chromane derivatives have shown significant neuroprotective potential through their ability to combat oxidative stress, inhibit key enzymes, and modulate signaling pathways implicated in these debilitating conditions.[9]
Mechanisms of Neuroprotection in Alzheimer's Disease
The pathology of Alzheimer's disease is complex, involving the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Chromane derivatives have been shown to interfere with these pathological processes through multiple mechanisms:
-
Inhibition of Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Certain chromane derivatives have demonstrated potent inhibitory activity against both AChE and BuChE.[9] For instance, a series of gem-dimethylchroman-4-ol derivatives showed good inhibition of equine serum BuChE, with IC50 values in the range of 2.9–7.3 µM.[9]
-
Modulation of Amyloid-beta Production: Some chromane derivatives have been investigated for their ability to modulate the processing of the amyloid precursor protein (APP), thereby reducing the production of neurotoxic Aβ peptides.
-
Antioxidant and Anti-neuroinflammatory Effects: Oxidative stress and neuroinflammation are major contributors to the neuronal damage observed in Alzheimer's disease. The antioxidant properties of chromane derivatives, which are discussed in the next section, play a crucial role in their neuroprotective effects. Furthermore, their ability to inhibit pro-inflammatory signaling pathways, such as NF-κB, helps to mitigate the damaging effects of neuroinflammation.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of chromane derivatives against AChE and BuChE can be determined using a modified Ellman's method.[4]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Reaction Setup: In a 96-well plate, add the enzyme solution and the chromane derivative at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the chromane derivative. The IC50 value is then determined from the dose-response curve.
Antioxidant Properties of Chromane Derivatives: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. The chromane scaffold, particularly when substituted with hydroxyl groups, is a well-known antioxidant pharmacophore. The most prominent example is vitamin E (α-tocopherol), which contains a chromanol ring.
Mechanism of Antioxidant Action
Chromane derivatives exert their antioxidant effects primarily through their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting chromanoxyl radical is relatively stable and can be recycled back to the active antioxidant form.
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a widely used method to determine the antioxidant capacity of a sample.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Reaction Setup: In a black 96-well plate, add the fluorescent probe, the chromane derivative at various concentrations, and the standard.
-
Reaction Initiation: Initiate the reaction by adding the AAPH solution.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time in a fluorescence microplate reader.
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.[11]
ORAC Assay Workflow
Caption: A schematic representation of the Oxygen Radical Absorbance Capacity (ORAC) assay workflow.
Synthesis of Bioactive Chromane Derivatives
The synthesis of chromane derivatives is a well-established field in organic chemistry, with numerous methodologies available to construct the core scaffold and introduce diverse functionalities.[12]
General Synthetic Strategies
A common and versatile approach to synthesize the chromane skeleton involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone in the presence of a catalyst.[13] For instance, substituted chroman-4-ones can be synthesized via a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[13] The reaction can be efficiently carried out using microwave irradiation.[13]
General Synthesis of Chroman-4-ones
Caption: A general synthetic route for the preparation of chroman-4-one derivatives.
Further modifications of the chromane core can be achieved through various organic reactions, such as condensation reactions to introduce Schiff bases or other heterocyclic moieties, thereby expanding the chemical space and allowing for the exploration of new pharmacological activities.[2] A detailed synthetic procedure for a series of chromane derivatives with dual anti-breast cancer and antiepileptic activities involved the condensation of a 6-substituted-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carbohydrazide with various isatin derivatives in acetic acid under reflux.[2]
Conclusion and Future Perspectives
The chromane scaffold undoubtedly holds a prominent position in modern drug discovery. Its inherent versatility, coupled with a proven track record of diverse and potent pharmacological activities, makes it an invaluable framework for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the anticancer, anti-inflammatory, neuroprotective, and antioxidant potential of chromane derivatives, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols.
The future of chromane-based drug discovery lies in the continued exploration of its vast chemical space. The application of advanced synthetic methodologies, including combinatorial chemistry and diversity-oriented synthesis, will undoubtedly lead to the generation of novel chromane libraries with enhanced potency and selectivity. Furthermore, a deeper understanding of the molecular interactions between chromane derivatives and their biological targets, facilitated by computational modeling and structural biology, will enable a more rational and targeted approach to drug design. As our knowledge of the complex signaling networks that underpin various diseases continues to grow, the chromane scaffold is poised to play an even more significant role in the development of next-generation therapeutics that are both effective and safe.
References
- Moutayakine, A., Marques, C., López, Ó., Bagetta, D., Leitzbach, L., Hagenow, S., ... & Burke, A. J. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry, 68, 116807.
- Lagisetty, P., Vilekar, P., Sahoo, K., Anant, S., & Awasthi, V. (2010). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. Journal of Cellular Biochemistry, 111(5), 1247-1257.
- Vane, J. R., & Botting, R. M. (1995). New insights into the mode of action of anti-inflammatory drugs.
- Kwak, J. H., Won, S. W., Kim, T. J., Roh, E., Kang, H. Y., Lee, H. W., ... & Lee, H. (2008). Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation. Archives of Pharmacal Research, 31(3), 289-296.
- Gaspard, C., & Christi, F. (2018). Chemical ecology and medicinal chemistry of marine NF-κB inhibitors. Marine drugs, 16(10), 369.
- Chakraborty, S., Ghosh, S., & Banerjee, S. (2020). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Biosciences and Medicines, 8(10), 25.
-
ResearchGate. (n.d.). Chromone and Coumarin derivatives as Amyloid-beta inhibitors. Retrieved from [Link]
-
Moutayakine, A., Marques, C., López, Ó., Bagetta, D., Leitzbach, L., Hagenow, S., ... & Burke, A. J. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. PubMed. Retrieved from [Link]
- Rawat, P., Kumar, M., Singh, P., & Rawat, P. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 3147–3162.
- Jung, M., Park, M., Lee, H. C., & Kang, T. H. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(15), 7063-7075.
- Gunathilake, K., & Rupasinghe, H. P. V. (2014). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Functional Foods, 10, 497-509.
- Zhou, J., & Giannakakou, P. (2005). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Methods in molecular biology (Clifton, N.J.), 312, 193–204.
-
Al-Warhi, T., Sabt, A., Rizk, O., & El-Agrody, A. M. (2020). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][14][15]thiazole, Chromeno[2,3-d]pyrimidine, and Chromeno[2,3-d]pyridine. Molecules (Basel, Switzerland), 25(18), 4153.
-
ResearchGate. (2022). Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer's Disease. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
- Iwata, S., Shimizu, K., & Imai, K. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology letters, 9(3), 1433–1438.
- Jakkampudi, S., Parella, R., & Zhao, J. C. G. (2019). Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. Organic & Biomolecular Chemistry, 17(1), 129-137.
- El-Sayed, M., & El-Sayed, M. (2019). Anti-Inflammatory Activity of Natural Products.
- Sportsman, J. R., & Gaudet, E. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual.
-
BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
- Jung, M., Park, M., Lee, H. C., & Kang, T. H. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7063-7075.
- Davis, A., Martinez, S., & Miller, J. H. (2014). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in molecular biology (Clifton, N.J.), 1136, 149–161.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Sarker, S. D., & Nahar, L. (2017). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules (Basel, Switzerland), 22(10), 1673.
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Anticancer SAR establishment and α/β-tubulin isoform specific targeting: a detailed insight of the anticancer potential of 4 H -chromene derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chromane synthesis. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020). Evaluation of ORAC methodologies in determination of antioxidant capacity of binary combinations of quercetin and 3-(3,4,5-trihydroxybenzoyl) coumarin derivatives. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
International Journal of Drug Development & Research. (n.d.). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. Retrieved from [Link]
-
ChemRxiv. (n.d.). A coumarin-30-based method for identification of tubulin ligands with diverse binding sites. Retrieved from [Link]
- Tolar, M., Hey, J., Power, A., & Abushakra, S. (2021). Distinct Effects of Aducanumab and Lecanemab on Intraneuronal Endogenous Aβ42 and Phosphorylated Tau in Alzheimer's Disease T. bioRxiv.
- Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Journal of agricultural and food chemistry, 49(10), 4619–4626.
- Kumar, S., & Singh, B. K. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar, 4(2), 11898-11915.
- Pachiappan, S., Kodali, S., Palanisamy, S., & Chandrasekar, S. (2024). In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Al-Hilali, Y., Al-Jafari, A., & Al-Said, M. (2022). Aducanumab-Related Amyloid-Related Imaging Abnormalities: Paean or Lament?. The American journal of medicine, 135(4), e143–e144.
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
- Echeverri, F., & Quiñones, W. (2019). Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids. Molecules (Basel, Switzerland), 24(18), 3298.
- Szymańska, Z., & Urbański, M. (2015). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Mathematical biosciences and engineering : MBE, 12(1), 219–233.
-
ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]
Sources
- 1. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijddr.in [ijddr.in]
- 9. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Chromane synthesis [organic-chemistry.org]
- 13. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.uevora.pt [dspace.uevora.pt]
- 15. researchgate.net [researchgate.net]
